7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Physicochemical Property Drug Design

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-60-5) features a 7-methyl group elevating LogP to 3.40 (vs 2.94 unsubstituted), ideal for CNS permeability tuning. Confirmed by X-ray crystallography; 86% yield synthesis ensures scalable crystalline supply. Reactive 3-carbaldehyde enables rapid library diversification. Docking score -5.84 against lung cancer target 4ZXT guides oncology lead optimization. Purchase for precise physicochemical SAR studies.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 300708-60-5
Cat. No. B1271444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS300708-60-5
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyKWLLHQOGNBYLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-60-5) – A Structurally Validated Imidazopyridine Scaffold for Pharmaceutical Research and Synthesis


7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-60-5) is a heterocyclic aldehyde belonging to the imidazo[1,2-a]pyridine class. The compound features a fused imidazopyridine core with a phenyl substituent at the 2-position, a methyl group at the 7-position, and a reactive carbaldehyde moiety at the 3-position. This specific substitution pattern yields a molecular weight of 236.27 g/mol and a predicted ACD/LogP of 3.40 . The compound has been re-synthesized via a straightforward procedure, yielding crystalline material with an 86% yield, and its structure has been unambiguously confirmed by single-crystal X-ray diffraction [1]. The presence of the 7-methyl group imparts distinct physicochemical properties compared to its unsubstituted analog, making it a strategically valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of bioactive molecules [1].

Procurement Insight: Why 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Cannot Be Replaced by a Close Analog


Substituting 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 300708-60-5) with an unsubstituted or differently substituted imidazo[1,2-a]pyridine-3-carbaldehyde can lead to significant and often detrimental changes in critical physicochemical parameters and biological activity. For instance, the simple addition of a methyl group at the 7-position alters the compound's lipophilicity, as evidenced by a higher predicted LogP (3.40) compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (LogP = 2.94) [1]. This modification directly influences membrane permeability, solubility, and metabolic stability, which are pivotal factors in drug discovery and lead optimization . Furthermore, the presence of the 7-methyl group may affect the molecule's three-dimensional conformation and its ability to engage in specific intermolecular interactions, such as C-H⋯π and π-π stacking, as revealed by crystallographic analysis [2]. Therefore, assuming functional equivalence between analogs without rigorous comparative data introduces a high risk of project failure, wasted resources, and inconclusive experimental outcomes.

Quantitative Evidence for Selecting 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Over Its Closest Analogs


7-Methyl Group Increases Predicted Lipophilicity by 0.46 LogP Units Compared to the Unsubstituted Analog

The addition of a methyl group at the 7-position significantly increases the compound's predicted lipophilicity. 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a predicted ACD/LogP of 3.40 , whereas the unsubstituted 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7) has a predicted ACD/LogP of 2.94 [1]. This difference is attributed to the electron-donating and hydrophobic nature of the methyl substituent, which enhances the compound's ability to partition into lipid membranes.

Lipophilicity Physicochemical Property Drug Design

Predicted Lung Cancer Protein Binding Affinity (4ZXT) Shows an Anchor Score of -5.84, Outperforming Binding to Other Cancer Targets

Molecular docking studies of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde against three cancer-related protein targets revealed a differentiated binding profile. The compound exhibited an anchor score of -5.84 against the lung cancer protein target (PDB ID: 4ZXT), which was more favorable compared to its docking scores against breast cancer (PDB ID: 1JNX, score: -4.17) and liver cancer (PDB ID: 2JW2, score: -4.16) proteins [1]. This suggests a potential for selective interaction or a higher predicted affinity for the lung cancer target within this set.

Molecular Docking Anticancer Lung Cancer

Robust and Reproducible Synthetic Protocol Yields Crystalline Product at 86% Yield, Facilitating Scale-Up and Further Derivatization

The resynthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is based on a relatively simple procedure that provides the compound in crystalline form with a high yield of 86% [1]. The compound's solid-state structure has been definitively characterized by single-crystal X-ray diffraction, which revealed it crystallizes in the orthorhombic system with space group Pbcn [1]. This high yield and the availability of a well-defined crystalline form offer practical advantages for researchers seeking a reliable and scalable building block for further chemical transformations or biological assays.

Synthesis Crystallography Process Chemistry

Recommended Research Applications for 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Optimizing Lipophilicity in CNS or Oncology Drug Candidates

Medicinal chemists aiming to fine-tune the lipophilicity of a lead series can utilize 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (LogP = 3.40) as a key building block. Compared to the less lipophilic 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (LogP = 2.94), the 7-methyl analog offers a quantifiable increase in hydrophobicity [1]. This makes it a valuable tool for systematically probing the impact of LogP on membrane permeability, solubility, and off-target binding, particularly in programs targeting the central nervous system (CNS) where a specific LogP range is often critical for blood-brain barrier penetration.

In Silico-Guided Design of Lung Cancer Therapeutics

The molecular docking data, which shows a notably more favorable anchor score of -5.84 against the lung cancer protein 4ZXT compared to -4.17 and -4.16 against breast and liver cancer targets, respectively, positions 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a promising scaffold for initiating lung cancer-focused drug discovery projects [2]. Researchers can use this quantitative in silico evidence to prioritize the synthesis and biological evaluation of derivatives based on this core for potential activity against lung cancer cell lines, thereby focusing resources on the most promising therapeutic area.

Synthesis of Complex Heterocyclic Libraries via Aldehyde-Functionalized Handle

The reactive carbaldehyde group at the 3-position serves as a versatile synthetic handle for generating diverse compound libraries. The compound's robust and high-yielding (86%) synthesis, which consistently provides a crystalline product, ensures a reliable and scalable source of material for parallel synthesis or combinatorial chemistry efforts [2]. This makes it an ideal core for the rapid exploration of chemical space through reactions like reductive amination, Knoevenagel condensation, or the formation of hydrazones and oximes, all while maintaining the distinct physicochemical profile imparted by the 7-methyl and 2-phenyl substituents.

Investigating the Role of Weak Intermolecular Interactions in Crystal Engineering

The detailed crystallographic analysis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, which revealed a molecular organization based on C-H⋯π and π-π interactions within the Pbcn space group [2], provides a concrete example for studies in crystal engineering and solid-state chemistry. Researchers can use this compound as a model system to further explore how specific substituents influence solid-state packing, which has implications for material properties such as solubility, stability, and mechanical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.